![molecular formula C7H8N4 B12866094 [1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine](/img/structure/B12866094.png)
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of nitrogen atoms in the ring structure contributes to its biological activity and makes it a versatile building block for various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves a microwave-mediated, catalyst-free synthesis. This method uses enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism. The reaction conditions typically involve heating at 140°C for a short duration, resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of eco-friendly and additive-free conditions makes this method attractive for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol under reflux conditions.
Substitution: Nucleophilic substitution reactions are possible due to the presence of nitrogen atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Hydrazine hydrate in ethanol at 85°C under reflux.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to amine derivatives.
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs targeting various diseases, including cancer and cardiovascular disorders.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It finds applications in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the ring structure allow it to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. For example, it can act as an inhibitor of specific kinases, thereby affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyridine
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,3]Triazolo[1,5-a]pyridine
- [1,2,3]Triazolo[4,5-b]pyridine
Uniqueness
[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine is unique due to its specific ring fusion and the position of the methanamine group. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for drug development and other scientific research applications .
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[4,3-a]pyridin-7-ylmethanamine |
InChI |
InChI=1S/C7H8N4/c8-4-6-1-2-11-5-9-10-7(11)3-6/h1-3,5H,4,8H2 |
Clave InChI |
RJOLOOGTOLNILX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=NN=C2C=C1CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)

![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
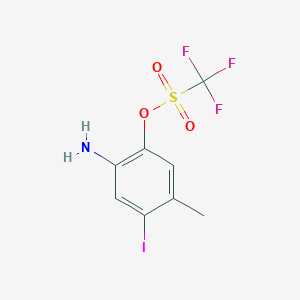
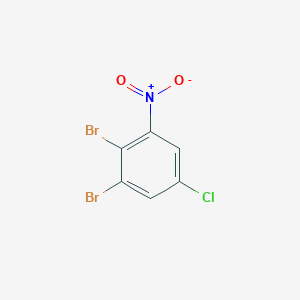
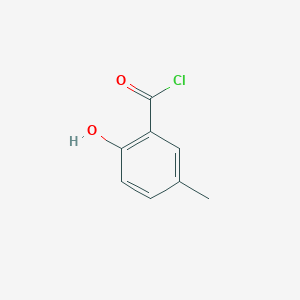
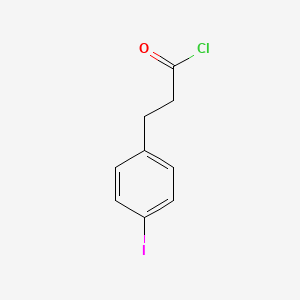

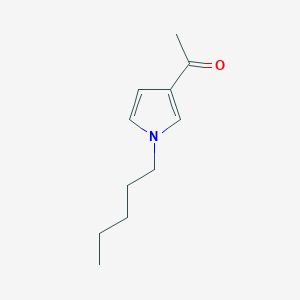

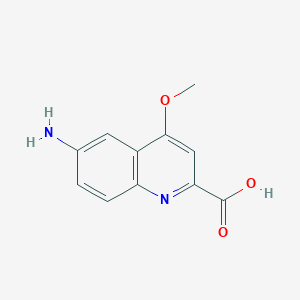

![2-Bromobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12866104.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-10-[4-(4-morpholinyl)-1-piperidinyl]-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B12866108.png)
